molecular formula C10H7IO3S B13014424 Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate

Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate

Cat. No.: B13014424
M. Wt: 334.13 g/mol
InChI Key: DUCRXQPNFQXUAD-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate (CAS 2167583-38-0) is a high-purity chemical reagent with the molecular formula C 10 H 7 IO 3 S and a molecular weight of 334.13 g/mol . This iodinated benzo[b]thiophene derivative is a valuable synthetic intermediate for researchers in medicinal chemistry and organic electronics. The benzo[b]thiophene core is a privileged scaffold in drug discovery, ranked 4th among U.S. FDA-approved sulfur-containing small molecule drugs . This structure is frequently explored as a bio-isosteric replacement for phenyl rings to improve metabolic stability and binding affinity . Related benzo[b]thiophene derivatives have demonstrated significant antibacterial activity , particularly against Staphylococcus aureus strains, including those resistant to methicillin and daptomycin . Furthermore, such fused heteroaromatic systems are key building blocks in material science, finding applications in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H7IO3S

Molecular Weight

334.13 g/mol

IUPAC Name

methyl 3-hydroxy-5-iodo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7IO3S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3

InChI Key

DUCRXQPNFQXUAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)I)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups play a crucial role in its biological activity by interacting with enzymes and receptors. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate with structurally related benzo[b]thiophene derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound (Target Compound) 3-OH, 5-I, 2-COOCH₃ C₁₀H₇IO₃S ~334.1 (estimated) High molecular weight due to iodine; potential for halogen bonding and antiviral activity .
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 3-OH, 2-COOCH₂CH₃ C₁₁H₁₀O₃S 222.26 Ethyl ester enhances lipophilicity; used as a synthetic intermediate .
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate 5-Cl, 3-OH, 2-COOCH₃ C₇H₅ClO₃S 212.68 Chlorine substituent increases electronegativity; potential antimicrobial activity .
Methyl 3-iodobenzo[b]thiophene-2-carboxylate 3-I, 2-COOCH₃ C₁₀H₇IO₂S 318.13 Lacks hydroxyl group; iodine enhances steric bulk and polarizability .
Methyl 3-hydroxy-5,7-dinitro-benzo[b]thiophene-2-carboxylate 3-OH, 5,7-NO₂, 2-COOCH₃ C₁₀H₆N₂O₇S 306.23 Nitro groups confer strong electron-withdrawing effects; used in dye synthesis .
Methyl 5-aminobenzo[b]thiophene-2-carboxylate 5-NH₂, 2-COOCH₃ C₁₀H₉NO₂S 207.25 Amino group enables nucleophilic reactivity; precursor for kinase inhibitors .

Key Comparative Insights:

Substituent Effects on Reactivity and Properties: Iodine vs. Hydroxyl Group: The presence of a hydroxyl group at position 3 distinguishes the target compound from non-hydroxylated derivatives like Methyl 3-iodobenzo[b]thiophene-2-carboxylate, enabling hydrogen bonding and acidity (pKa ~8–10) .

Synthetic Routes: The target compound likely derives from intermediates similar to methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (), with iodination and demethylation steps replacing methoxy groups. In contrast, Methyl 3-hydroxy-5,7-dinitro-benzo[b]thiophene-2-carboxylate is synthesized via nitro-group introduction during ring closure, a method less applicable to iodine due to its bulk .

Biological Activity: Compounds like Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate exhibit anti-hepatitis B virus (HBV) activity, suggesting that halogenation and sulfonation patterns in benzo[b]thiophenes are critical for antiviral efficacy .

Crystallographic and Spectroscopic Analysis: Derivatives such as Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate have been characterized via X-ray crystallography and Hirshfeld surface analysis, revealing intermolecular interactions dominated by hydrogen bonds and halogen contacts . Similar methods would apply to the target compound.

Biological Activity

Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate (CAS No. 2167583-38-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzo[b]thiophene core with a hydroxyl group at the 3-position, an iodine atom at the 5-position, and a carboxylate ester at the 2-position. This unique structure is believed to contribute to its biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showcasing effectiveness comparable to established antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus6.25 μg/mL
Escherichia coli6.25 μg/mL
Candida albicans4.01 mM

The compound's mechanism of action likely involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways, although specific targets remain to be fully elucidated.

Anticancer Properties

This compound has also been evaluated for its anticancer potential. Studies suggest that it may inhibit the activity of specific kinases involved in tumorigenesis, such as PIM kinases (PIM1, PIM2, and PIM3). These kinases are implicated in various cancers, and their inhibition could lead to reduced tumor growth.

Research has shown that derivatives of benzo[b]thiophenes can selectively target these kinases, leading to promising results in cancer cell lines:

Kinase Target Inhibition (Ki values) Reference
PIM12 nM
PIM23 nM
PIM30.5 nM

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various enzymes or receptors, modulating their activity through binding interactions. This modulation can influence several biological pathways, including those involved in inflammation and cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzo[b]thiophene derivatives, including this compound. The results indicated that this compound was effective against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum activity.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in malignant cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment.

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